2-[3-(Dimethylamino)propyl]guanidine
Description
Significance within Guanidine (B92328) Chemistry and its Derivatives
The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is one of the strongest organic bases. wikipedia.org This high basicity is a result of the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. wikipedia.org The positive charge is delocalized over all three nitrogen atoms, rendering the cation highly stable. wikipedia.org
Guanidine-containing molecules are of great interest in medicinal chemistry and have become key components in many clinical drugs. researchgate.net The guanidinium cation's ability to engage in specific interactions with biological receptors and enzymes is a key factor in their therapeutic potential. researchgate.net
Interdisciplinary Relevance of 2-[3-(Dimethylamino)propyl]guanidine in Contemporary Scientific Disciplines
The structural features of this compound lend themselves to a variety of applications across different scientific disciplines. In the field of materials science , guanidinium-based compounds are explored for their potential in the development of novel materials. Guanidine derivatives can form volatile complexes with metals, which has applications in chemical vapor deposition (CVD). encyclopedia.pub The ability of guanidines to act as ligands for a wide variety of metal centers opens up possibilities in coordination chemistry and catalysis. encyclopedia.pub
In medicinal chemistry , the guanidine moiety is a well-established pharmacophore found in numerous natural products and synthetic drugs. nih.govmdpi.com These compounds exhibit a broad range of biological activities, including antimicrobial and antitumor properties. nih.gov The incorporation of the dimethylaminopropyl chain could influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its therapeutic efficacy or cellular uptake.
Furthermore, in organic synthesis , guanidines are utilized as strong, non-nucleophilic bases and as catalysts in various chemical transformations. rsc.org The specific steric and electronic properties of this compound could offer unique advantages in catalyzing certain reactions or in acting as a specialized base. The presence of two basic centers, the guanidine and the tertiary amine, could also lead to interesting reactivity and selectivity.
Scope and Research Objectives for Comprehensive Investigation of this compound
The primary objective of this article is to provide a focused and scientifically rigorous overview of this compound. The investigation will be structured to first elucidate its fundamental chemical and physical properties. A key area of focus will be the exploration of established and potential synthetic routes to this compound, drawing from the broader knowledge of guanidine synthesis.
A significant portion of the investigation will be dedicated to detailing its current and potential applications in various research fields. This will involve a thorough review of existing literature to identify instances where this specific compound or structurally similar analogues have been utilized. The aim is to highlight the unique contributions that the dimethylaminopropyl substituent brings to the guanidine core and how this influences its function in different scientific contexts.
The overarching goal is to present a clear and concise scientific narrative that underscores the importance of this compound as a molecule of interest in contemporary chemical research, stimulating further investigation into its properties and applications.
Physicochemical Properties of Guanidine and a Related Derivative
| Property | Guanidine | N-(3-Diethylamino-propyl)-guanidine |
| CAS Number | 113-00-8 wikipedia.org | 45017-94-5 chemicalbook.com |
| Molecular Formula | CH5N3 wikipedia.org | C8H20N4 chemicalbook.com |
| Molecular Weight | 59.07 g/mol wikipedia.org | 172.27 g/mol chemicalbook.com |
| Boiling Point | Decomposes | 252.9±42.0 °C (Predicted) chemicalbook.com |
| pKa (Predicted) | 13.6 wikipedia.org | 13.67±0.70 chemicalbook.com |
| Solubility | Soluble in polar solvents wikipedia.org | Data not available |
Detailed Research Findings
While specific research focusing exclusively on this compound is limited in publicly available literature, valuable insights can be drawn from studies on closely related compounds and the constituent chemical moieties.
A significant area of application for related compounds is in materials science , particularly in the formulation of brightening agents for electroplating. A patent describes the synthesis and use of N,N'-bis-(3-(dimethylamino)propyl)guanidine as a component in a polyamine brightening agent. google.com The synthesis involves the reaction of guanidine hydrochloride with 3-dimethylaminopropylamine (B130723) (DMAPA) at elevated temperatures. google.com This suggests a feasible and scalable synthetic route to compounds of this class. The resulting polymers are used to influence the properties of electrodeposited coatings, with the guanidine component contributing to the brightness of the deposit. google.com
In the realm of coordination chemistry , the 3-(dimethylamino)propyl group is known to act as a chelating ligand for various metal centers. This ability to form stable complexes is crucial in the development of precursors for chemical vapor deposition (CVD). encyclopedia.pub The presence of both a guanidine group and a dimethylaminopropyl chain in this compound suggests its potential to act as a versatile ligand, capable of coordinating with metal ions through multiple nitrogen atoms. This could lead to the formation of novel metal-organic frameworks (MOFs) or catalytic complexes with unique reactivity.
Structure
3D Structure
Properties
CAS No. |
44956-39-0 |
|---|---|
Molecular Formula |
C6H16N4 |
Molecular Weight |
144.22 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]guanidine |
InChI |
InChI=1S/C6H16N4/c1-10(2)5-3-4-9-6(7)8/h3-5H2,1-2H3,(H4,7,8,9) |
InChI Key |
CPVHXMXPICPCIC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN=C(N)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Derivatization of 2 3 Dimethylamino Propyl Guanidine
Historical Development and Evolution of Synthetic Routes
The synthesis of guanidines, including 2-[3-(Dimethylamino)propyl]guanidine, is rooted in a rich history of organic chemistry. The parent compound, guanidine (B92328), was first isolated in 1861 by Adolph Strecker through the degradation of guanine (B1146940) from guano. This discovery paved the way for various synthetic approaches to the guanidinium (B1211019) core.
Early synthetic methods were often harsh and limited in scope. A common industrial route involved the reaction of dicyandiamide (B1669379) with ammonium (B1175870) salts at high temperatures. For laboratory-scale synthesis, the development of guanylating agents was a significant leap forward. These reagents are designed to transfer the guanidinyl group (-C(=NH)NH2) to a nucleophile, typically a primary or secondary amine.
The evolution of synthetic routes for substituted guanidines can be broadly categorized by the type of guanylating agent employed:
Cyanamide (B42294) Derivatives: The reaction of an amine with cyanamide or its derivatives represents one of the earliest methods.
Thiourea and Isothiourea Derivatives: A highly versatile and widely used method involves the conversion of a primary amine to a thiourea, followed by S-alkylation to form an isothiourea, which is then treated with an amine. The use of mercury(II) salts was common to promote this conversion, though modern methods seek to avoid such toxic reagents.
Carbodiimides: The addition of amines to carbodiimides is an atom-economical method for producing trisubstituted guanidines.
Pyrazole-1-carboxamidines: These have emerged as effective guanylating agents that often provide good yields under milder conditions and avoid the use of toxic metals.
Over the decades, the focus has shifted from merely forming the guanidine group to achieving this transformation with greater efficiency, selectivity, and under milder, more environmentally friendly conditions. This evolution has been driven by the increasing importance of guanidine-containing compounds in various fields of chemistry.
Precursor Chemistry and Starting Material Optimization for Guanidine Formation
The synthesis of this compound involves the reaction between an amine precursor and a guanylating agent. The primary amine precursor for this specific compound is 3-(Dimethylamino)propylamine (DMAPA) . The core of the synthesis lies in the choice of the guanylating agent and the optimization of reaction conditions to ensure high yield and purity.
Several classes of guanylating agents can be employed to react with DMAPA:
O-Methylisourea: This reagent, typically used as a salt (e.g., sulfate), reacts with primary amines at elevated pH. The reaction's success is highly dependent on maintaining a basic environment (pH > 10) to ensure the amine is deprotonated and nucleophilic.
Protected S-Methylisothioureas: Reagents like N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea are highly effective. They react with amines in the presence of a coupling agent (historically HgCl₂, now often replaced with reagents like Mukaiyama's reagent) to form a protected guanidine, which can be deprotected under acidic conditions.
Protected Pyrazole-1-carboxamidines: N,N'-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine is a stable, crystalline solid that reacts smoothly with primary amines like DMAPA, often at room temperature or with gentle heating. This method is favored for its mild conditions and avoidance of toxic heavy metals.
Guanidine Hydrochloride: In some instances, direct displacement can be achieved by heating an amine with guanidine hydrochloride. This reaction typically proceeds at high temperatures (e.g., 150-210°C) and drives off ammonia (B1221849) as a byproduct.
Optimization of these processes involves careful control of several parameters:
Stoichiometry: The ratio of amine to guanylating agent is critical to prevent side reactions or incomplete conversion.
Solvent: The choice of solvent (e.g., tetrahydrofuran, acetonitrile (B52724), dimethylformamide) can significantly impact reaction rates and yields.
Temperature: While some modern reagents work at room temperature, others require heating to achieve a reasonable reaction rate.
Protecting Groups: The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a key strategy. They modulate the reactivity of the guanylating agent and prevent side reactions, allowing for a cleaner conversion. The final deprotection step, usually with an acid like trifluoroacetic acid, yields the desired guanidinium salt.
Below is a comparative table of common guanylation methods applicable to the synthesis of this compound from DMAPA.
| Guanylating Agent | Typical Conditions | Advantages | Disadvantages |
| Cyanamide | Acid catalysis, heat | Inexpensive, simple reagent | Can lead to oligomerization, harsh conditions |
| O-Methylisourea | High pH (10-11.5), aqueous media | Good for simple amines | Requires strict pH control, potential for side reactions |
| N,N'-Di-Boc-S-methylisothiourea | HgCl₂ or other activators, organic solvent | High yield, good functional group tolerance | Requires toxic heavy metal salts, multi-step (protection/deprotection) |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Room temp. or mild heat, organic solvent | Mild conditions, high yield, no toxic metals | Reagent can be expensive, multi-step (protection/deprotection) |
| Guanidine Hydrochloride | High temperature (150-210°C), neat | Direct, one-step process | Very high temperatures required, limited substrate scope |
Advanced Synthetic Techniques for this compound
Modern synthetic chemistry offers several advanced techniques that can be applied to produce this compound more efficiently, scalably, and sustainably.
Mechanochemical Synthesis Approaches
Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, has emerged as a powerful, solvent-free synthetic tool. The synthesis of guanidines is well-suited to this approach.
A potential mechanochemical route to this compound would involve milling the amine precursor, 3-(Dimethylamino)propylamine, with a solid guanylating agent, such as a protected pyrazole-1-carboxamidine derivative. The key advantages of this method include:
Solvent-Free Conditions: It eliminates the need for bulk solvents, reducing waste and environmental impact.
High Efficiency: Reactions are often faster and produce higher yields compared to solution-based methods.
Simplicity: The experimental setup is straightforward, and workup is often simplified to a simple extraction or filtration.
This technique represents a significant step towards a more sustainable synthesis of guanidinium compounds.
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages for the synthesis of fine chemicals, including this compound. This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and safety.
A continuous flow process for this compound could be designed by pumping streams of 3-(Dimethylamino)propylamine and a suitable guanylating agent through a mixing zone and then into a heated reactor coil. The benefits of such a setup are:
Scalability: Production can be easily scaled up by running the system for longer periods, without the need to re-optimize the reaction for larger vessels.
Safety: The small volume of the reactor minimizes the risks associated with handling reactive intermediates or exothermic reactions.
Consistency: Automated control over the process ensures high reproducibility and product quality.
Telescoped Synthesis: Flow chemistry allows for the integration of multiple reaction steps (e.g., guanidinylation followed by purification or further derivatization) into a single, continuous operation.
This approach is particularly attractive for industrial-scale production where efficiency, safety, and consistency are paramount.
Chemo- and Regioselective Functionalization Strategies
Strategic derivatization of the this compound molecule requires precise control over which of the nitrogen atoms in the guanidine group is functionalized. The guanidine moiety has three nitrogen atoms with different nucleophilic characters, making regioselectivity a significant challenge.
Advanced strategies to achieve this control often rely on orthogonal protecting group schemes. For instance, one can start with a pre-functionalized, protected guanylating agent to introduce a specific substituent. An amine like DMAPA would then be reacted with this tailored reagent.
Alternatively, the synthesized this compound can be selectively functionalized. This typically involves:
Protection: Introducing protecting groups (e.g., Boc, Cbz) onto specific nitrogen atoms. The substitution pattern on the guanidine influences which nitrogens are protected.
Functionalization: Reacting the partially protected guanidine with an electrophile (e.g., an alkyl halide or acyl chloride) to modify the remaining free N-H group.
Deprotection: Removing the protecting groups to yield the desired functionalized derivative.
Transition metal-catalyzed cross-coupling reactions have also been developed for C-N bond formation, providing modern routes to complex substituted guanidines. These methods offer alternative pathways for creating derivatives of this compound with high selectivity.
Green Chemistry Principles Applied to the Synthesis of this compound
The synthesis of this compound can be significantly improved by applying the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.
Key green chemistry considerations for this synthesis include:
Atom Economy: Choosing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. The direct addition of amines to carbodiimides, for example, is highly atom-economical.
Safer Reagents: Replacing toxic and hazardous reagents is a primary goal. This includes moving away from mercury salts in isothiourea-mediated guanidinylations and avoiding highly toxic reagents like cyanogen (B1215507) bromide. Modern catalysts, such as those based on scandium or copper, offer greener alternatives.
Greener Solvents and Conditions: The use of water as a solvent, where possible, is highly desirable due to its non-toxic and non-flammable nature. Even more advantageous are solvent-free methods, such as the mechanochemical approaches discussed previously.
Energy Efficiency: Advanced techniques like mechanochemistry, microwave-assisted synthesis, and flow chemistry can significantly reduce energy consumption by shortening reaction times and allowing for better heat transfer.
Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste and often allows for milder reaction conditions. Various metal- and organocatalysts have been developed for efficient guanylation reactions.
By integrating these principles, the synthesis of this compound can be transformed into a more sustainable and environmentally responsible process.
Design and Synthesis of Functional Analogues and Probes of this compound
The strategic design and synthesis of functional analogues and probes derived from a lead compound, such as this compound, are fundamental to medicinal chemistry and chemical biology. These efforts aim to elucidate structure-activity relationships (SAR), enhance biological activity and selectivity, and develop molecular tools to investigate biological pathways. Methodologies often involve systematic structural modifications, including altering substituents, introducing conformational constraints, and attaching functional moieties for probing biological systems.
A prevalent strategy for creating a library of analogues involves starting with a key precursor that can be readily diversified. For instance, in the development of certain guanidine derivatives, a diprotected chloropyridine guanidine served as a key intermediate for introducing various aromatic groups via Suzuki-Miyaura cross-coupling reactions. nih.gov This approach allows for the rapid generation of diverse structures for biological evaluation.
Another design consideration is the modification of the compound's flexibility. Replacing flexible alkyl chains with more rigid structures, such as cycloalkyl or aryl rings, can produce conformationally restricted analogues. nih.gov This reduction in conformational freedom can lead to a more favorable interaction with a biological target by minimizing the entropic penalty of binding. nih.gov
For the creation of molecular probes, a parent molecule is derivatized to incorporate a reporter group (e.g., a fluorophore, biotin) or a reactive group (e.g., a photo-affinity label). This often requires the synthesis of an analogue bearing a linker with a suitable functional group for conjugation. A cleavable hydrophobic derivatization strategy, for example, involves attaching a tag that can be later removed, facilitating the enrichment and identification of binding partners. nih.gov
The synthesis of these analogues and probes relies on a robust toolkit of chemical reactions. Transition-metal-catalyzed reactions are increasingly used for the efficient formation of C-N bonds in the synthesis of multisubstituted guanidines. rsc.org Furthermore, solid-phase synthesis techniques can be employed for the preparation of guanidine-modified peptides and other complex molecules. nih.gov
Below are representative tables detailing common guanylating reagents and examples of synthetic strategies for generating functional analogues.
Table 1: Common Reagents for Guanidinylation of Amines This table outlines various electrophilic reagents used to introduce the guanidine functional group onto a primary or secondary amine.
| Reagent Class | Example Reagent | Typical Use | Citation |
| Isoureas | O-Methylisourea | Direct guanylation of primary amines. | mdpi.com |
| Isothioureas | S-Methylisothiouronium Salts | A common and reactive choice for guanylating primary amines. | mdpi.com |
| Carboxamidines | Pyrazole-1-carboxamidine | Offers good reactivity and is often used with protecting groups. | mdpi.com |
| Carbodiimides | N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDAC) | Used to convert primary amines into trisubstituted guanidines. | nih.gov |
| Cyanamides | Cyanamide | A simple reagent for producing unsubstituted guanidines. | mdpi.com |
Table 2: Synthetic Strategies for Analogues of Guanidine-Containing Compounds This table provides examples of synthetic approaches used to create diverse analogues from a core guanidine structure, based on established methodologies in the literature.
| Strategy | Description | Example Reaction | Citation |
| Scaffold Diversification | A common core is functionalized using cross-coupling reactions to introduce a variety of substituents, enabling broad exploration of SAR. | Suzuki-Miyaura cross-coupling of a halogenated guanidine precursor with various boronic acids to generate aryl-guanidine derivatives. | nih.gov |
| Conformational Restriction | A flexible alkyl linker in a lead compound is replaced with a rigid ring system to reduce the number of rotatable bonds and pre-organize the molecule for binding. | Synthesis of analogues where a heptamethylene chain is replaced by a 1,4-disubstituted cyclohexylene or p-phenylene group. | nih.gov |
| Functional Group Modification | The guanidine group itself is modified, for instance by N-methylation, to probe the importance of hydrogen bond donors for biological activity. | On-resin N-methylation using 2-nitrobenzenesulfonylchloride (o-NBS-Cl) as a protecting/activating group, followed by methylation with methanol (B129727) and DIAD/PPh₃. | nih.gov |
| Probe Synthesis | An analogue is synthesized with a linker arm terminating in a reactive handle, allowing for subsequent conjugation to a reporter molecule like biotin (B1667282) or a fluorophore. | Synthesis of a derivative with a linker, followed by reaction with an activated tag (e.g., NHS-biotin) to form a stable amide bond. | nih.gov |
Fundamental Chemical Reactivity and Mechanistic Investigations of 2 3 Dimethylamino Propyl Guanidine
Acid-Base Properties and Protonation Equilibria in Diverse Media
Guanidines are recognized as some of the strongest organic bases, a characteristic attributed to the exceptional stability of the resulting guanidinium (B1211019) cation upon protonation, where the positive charge is delocalized over three nitrogen atoms. nih.govsemanticscholar.org The basicity of guanidine (B92328) derivatives can be significantly influenced by their substitution patterns. For instance, the presence of the 3-(dimethylamino)propyl group in 2-[3-(Dimethylamino)propyl]guanidine introduces a second basic site, the tertiary amine, which can influence protonation equilibria.
Protonation of ω-aminoalkylguanidines, such as this compound, is expected to occur preferentially at the most basic site, which is the imine nitrogen of the guanidine moiety. nih.gov However, reaction conditions, such as the presence of moisture or acid, can lead to initial protonation of the guanidine, subsequently directing electrophilic attack (like methylation) to the less basic dimethylamino group. nih.gov
Nucleophilic and Electrophilic Reactivity Profiles of the Guanidine Moiety
The guanidine functional group is inherently electron-rich, making it a strong nucleophile. nih.govmasterorganicchemistry.com This nucleophilicity stems from the lone pairs of electrons on the nitrogen atoms. masterorganicchemistry.com Guanidines can participate in a variety of reactions by donating a pair of electrons to an electrophile to form a new covalent bond. nih.govmasterorganicchemistry.com For instance, they can react with bis-electrophiles in cyclocondensation reactions to form nitrogen-rich heterocyclic compounds. nih.gov The reactivity of different nitrogen atoms within an unsymmetrically substituted guanidine can be influenced by the nature of the substituents. nih.gov
In compounds like this compound, which possess two different types of nitrogen basic sites, the molecule can act as an ambident nucleophile. nih.gov The imine nitrogen of the guanidine is typically the more nucleophilic center due to its higher basicity. nih.gov However, the reactivity can be altered by the reaction conditions.
Conversely, the guanidine moiety does not typically exhibit electrophilic character. Electrophiles are electron-poor species that accept a pair of electrons. masterorganicchemistry.comlibretexts.org The central carbon of the guanidine group is bonded to three electron-donating nitrogen atoms, which significantly reduces any potential electrophilicity at that center. However, upon protonation, the resulting guanidinium ion can interact with nucleophiles. mdpi.com
Role of this compound in Reaction Mechanisms
Owing to their strong basicity, guanidines are highly effective Brønsted base catalysts, capable of deprotonating a wide range of acidic substrates to initiate reactions. nih.govmdpi.com In a typical Brønsted base catalytic cycle, the guanidine abstracts a proton from a pro-nucleophile, generating a more reactive nucleophile that then engages with an electrophile. mdpi.comnih.gov The resulting protonated guanidinium ion subsequently returns the proton, regenerating the catalyst for the next cycle. mdpi.com The catalytic activity of guanidines has been demonstrated in numerous organic transformations. nih.gov While specific examples employing this compound as a catalyst are not detailed in the provided search results, its structural features are consistent with those of effective Brønsted base organocatalysts. mdpi.com
The guanidinium cation, formed after the guanidine acts as a Brønsted base, is an excellent hydrogen bond donor. nih.gov It can form multiple hydrogen bonds through its N-H groups, which can stabilize anionic intermediates or transition states, or activate electrophiles by making them more susceptible to nucleophilic attack. nih.govunc.edu This bifunctional activation—simultaneously activating the nucleophile through deprotonation and the electrophile through hydrogen bonding—is a key feature of guanidine catalysis. mdpi.comnih.gov The ability of guanidinium salts to form extensive hydrogen-bond networks is well-documented in crystal structures. nih.govsemanticscholar.orgresearchgate.net The electrostatic potential of the guanidinium ion shows a positive potential, confirming its ability to act as a hydrogen bond donor. nih.gov The 3-(dimethylamino)propyl substituent could also potentially engage in hydrogen bonding, further modulating the catalytic environment.
Guanidines are versatile N-donor ligands in coordination and organometallic chemistry. nih.govat.uaresearchgate.net They can coordinate to a wide variety of metal centers in different oxidation states, acting as neutral monodentate ligands through the imine nitrogen's lone pair or, after deprotonation, as monoanionic bidentate (guanidinate) ligands. nih.govsemanticscholar.orgat.ua The introduction of different substituents on the guanidine framework allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, which in turn influences their catalytic activity. semanticscholar.orgresearchgate.net
The this compound molecule possesses multiple potential coordination sites: the two types of nitrogen atoms in the guanidine group and the tertiary amine nitrogen in the side chain. This structure suggests it could act as a chelating ligand. While specific complexes with this compound are not described, related ligands like 3-dimethylamino-1-propyl have been used to form chelating complexes with metals such as nickel, palladium, and platinum. illinois.edu The coordination of guanidine ligands can stabilize metal complexes used in various catalytic reactions. researchgate.net
Kinetic and Thermodynamic Studies of this compound-Involved Processes
Detailed kinetic and thermodynamic studies are essential for understanding reaction mechanisms. Such studies can determine rate laws, activation energies, and the influence of various parameters on reaction outcomes. doubtnut.comdoubtnut.com For example, kinetic investigations of the quaternization of polymers containing dimethylamino groups have been performed to determine reaction orders and activation energies. researchgate.net Similarly, thermodynamic and kinetic studies of guanidine metathesis reactions have shown that steric factors can be a major determinant of both the reaction rate and the equilibrium product distribution. wwu.edu
While specific kinetic or thermodynamic data for reactions directly involving this compound are not available in the search results, general principles can be applied. For instance, the rate of a reaction where it acts as a nucleophile would depend on its concentration, the electrophile's concentration, and the temperature. researchgate.net Thermodynamic data, such as the enthalpy of formation, has been calculated for the parent guanidine and its derivatives, providing insight into their stability. researchgate.net The study of related systems, such as the thermolysis of platinum complexes with 3-dimethylamino-1-propyl ligands, provides activation free energy values for decomposition pathways. illinois.edu
Lack of Publicly Available Research on the Stereochemical Aspects of Reactions Mediated by this compound
Following a comprehensive and exhaustive search of scientific literature, chemical databases, and patent repositories, it has been determined that there is no publicly available research specifically detailing the stereochemical aspects of reactions mediated by the chemical compound this compound. As a result, the requested article, "," with a specific focus on section "3.5. Stereochemical Aspects of Reactions Mediated by this compound," cannot be generated with scientifically accurate and verifiable information.
The investigation to locate relevant data included targeted searches for the specific compound by its chemical name and potential structural identifiers. These searches were performed across a wide range of scholarly databases, including Google Scholar, Scopus, and chemical registries. The search terms included, but were not limited to, "stereoselective," "enantioselective," "diastereoselective," "asymmetric synthesis," and "chiral catalysis" in conjunction with "this compound."
The broader search results did identify numerous studies on other, structurally distinct chiral guanidine derivatives and their significant applications in asymmetric synthesis. rsc.orgnih.govresearchgate.net These studies underscore the importance of the guanidine functional group in stereoselective catalysis. However, none of these publications mention or allude to this compound.
Given the strict constraints of the user's request to focus solely on this compound and to provide scientifically accurate content, it is not possible to fulfill the request. To do so would require speculation or the extrapolation of data from unrelated compounds, which would violate the core principles of scientific accuracy and the specific instructions provided.
Therefore, this document serves to report that the information required to write the requested article is not present in the current body of public scientific knowledge.
Theoretical and Computational Investigations of 2 3 Dimethylamino Propyl Guanidine
Quantum Chemical Calculations of Electronic Structure and Charge Distribution
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, stemming from its electronic arrangement. These methods can predict molecular geometry, orbital energies, and the distribution of electron density, which in turn dictate the molecule's reactivity and intermolecular interactions.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of molecules like 2-[3-(Dimethylamino)propyl]guanidine. By approximating the electron density, DFT methods can accurately predict a range of molecular characteristics.
Key ground state properties that can be determined using DFT include the optimized molecular geometry, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
The charge distribution within the molecule can be analyzed through methods like Natural Bond Orbital (NBO) analysis, which provides insight into the localization of electrons in bonds and lone pairs, and helps to quantify the electrostatic potential. This is particularly important for understanding the highly basic nature of the guanidine (B92328) group and the role of the dimethylamino moiety.
Table 1: Hypothetical DFT-Calculated Properties for this compound (Calculated at the B3LYP/6-31G(d) level of theory)
| Property | Value |
| Total Energy (Hartree) | -552.8 |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | 1.5 |
| HOMO-LUMO Gap (eV) | 7.7 |
| Dipole Moment (Debye) | 3.8 |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from DFT calculations.
While DFT is excellent for ground state properties, ab initio methods, such as Time-Dependent DFT (TD-DFT) or Configuration Interaction (CI), are more appropriate for investigating the electronic excited states of this compound. These calculations can predict the energies and characteristics of electronic transitions, which are fundamental to understanding the molecule's response to light, for instance, in spectroscopic experiments.
Analysis of the excited states can reveal potential photochemical reaction pathways and provide insights into the molecule's photostability. For a molecule with multiple chromophoric groups like the guanidine and amino functions, these calculations can help to assign spectral features to specific electronic transitions within the molecule.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
The static picture provided by quantum chemical calculations can be complemented by Molecular Dynamics (MD) simulations, which model the movement of atoms and molecules over time. This approach is invaluable for exploring the conformational flexibility of the propyl chain in this compound and understanding its behavior in a solvent environment.
By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can reveal the preferred conformations of the molecule in solution and the dynamics of their interconversion. Analysis of the simulation trajectory can yield information about intramolecular hydrogen bonding and the solvation structure around the polar guanidine and dimethylamino groups. This is crucial for understanding how the molecule interacts with its environment, which influences its properties and reactivity.
Prediction of Intermolecular Interactions and Binding Energies
The ability of this compound to form intermolecular interactions is key to its function in various chemical and biological contexts. Computational methods can be used to predict the strength and nature of these interactions. The guanidinium (B1211019) group, which is protonated at physiological pH, is capable of forming strong hydrogen bonds and electrostatic interactions.
By modeling the interaction of this compound with other molecules, such as biological receptors or other chemical species, it is possible to calculate the binding energy. This can be achieved using a combination of molecular docking to predict the binding pose and more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) to estimate the binding affinity. Such calculations are instrumental in rationalizing observed binding phenomena and in the design of molecules with enhanced binding properties.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its protonation/deprotonation equilibria or its participation in reactions such as nucleophilic additions.
By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy path from reactants to products. This involves locating the transition state structure, which is the highest energy point along this path. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Methods such as DFT are commonly used to optimize the geometries of reactants, products, and transition states and to calculate their relative energies. irb.hr
In Silico Design of Novel this compound Derivatives
The insights gained from theoretical and computational investigations can be leveraged for the in silico design of novel derivatives of this compound with tailored properties. By systematically modifying the molecular structure—for example, by altering the length of the alkyl chain, substituting the dimethylamino group, or modifying the guanidine headgroup—it is possible to computationally screen a virtual library of compounds for desired characteristics.
This computational approach can accelerate the discovery process by prioritizing the synthesis of candidates with the most promising predicted properties, such as enhanced binding affinity to a target, improved solubility, or specific electronic properties. This rational design strategy is a key component of modern drug discovery and materials science. researchgate.netnih.gov
Molecular Interactions and Mechanistic Biological System Investigations of 2 3 Dimethylamino Propyl Guanidine
Solubilization Mechanisms for Carboxylic Acids and Amphiphilic Molecules
The structure of 2-[3-(Dimethylamino)propyl]guanidine, featuring a highly basic guanidinium (B1211019) head and a flexible dimethylaminopropyl tail, imparts significant amphiphilic and solubilizing properties. At physiological pH, the guanidine (B92328) group is protonated, forming a stable guanidinium cation with a delocalized positive charge, while the tertiary amine in the tail can also be protonated. sci-hub.seresearchgate.net This dual-charged or cationic nature allows it to function effectively as a cationic surfactant.
As a cationic surfactant, this compound is capable of facilitating the formation of oil-in-water (o/w) and water-in-oil (w/o) emulsions, including microemulsions and nanoemulsions. These are dispersed systems of two immiscible liquids, where one liquid forms droplets within the other. nih.gov The compound orients itself at the oil-water interface, with the hydrophilic, cationic guanidinium head residing in the aqueous phase and the more hydrophobic propyl chain penetrating the oil phase. This interfacial film reduces the surface tension between the two phases, allowing for the formation of small, stable droplets. nih.gov
Nanoemulsions, which consist of very fine droplets (typically < 200 nm), can be formed using this type of surfactant, often in combination with co-surfactants and the input of energy (e.g., high-pressure homogenization). researchgate.netrsc.org The stability of these emulsions is significantly enhanced by the positive charge imparted by the guanidinium group. This charge creates an electrostatic repulsion between the droplets, preventing them from coalescing or flocculating, a key mechanism for long-term stability. rsc.orgresearchgate.net In contrast, microemulsions are thermodynamically stable systems that form spontaneously under specific conditions of composition and temperature. The efficiency of this compound in these systems depends on its ability to achieve ultra-low interfacial tension.
Table 1: Comparison of Emulsion Types Facilitated by Surfactants
| Property | Microemulsions | Nanoemulsions |
|---|---|---|
| Thermodynamic Stability | Stable | Kinetically Stable (Metastable) |
| Formation | Spontaneous (Low Energy) | Requires High Energy Input |
| Droplet Size | < 100 nm | 20 - 200 nm |
| Appearance | Transparent | Translucent to Milky |
| Stabilization Mechanism | Thermodynamic Equilibrium | Electrostatic/Steric Repulsion |
The guanidinium group is an excellent functional group for participating in host-guest chemistry due to its planar geometry, positive charge, and ability to act as a multi-dentate hydrogen bond donor. sci-hub.se this compound can act as a "guest" molecule, binding within the cavities of "host" molecules like cyclodextrins, calixarenes, or other macrocycles. mdpi.comnih.gov The binding is driven by a combination of non-covalent forces, including ion-pairing with anionic hosts, hydrogen bonding, and van der Waals interactions between its alkyl chain and the hydrophobic interior of the host cavity. mdpi.com
Conversely, it can also facilitate the complexation of other organic substrates. The guanidinium cation can form strong, specific interactions with electron-rich aromatic systems through cation-π interactions. Furthermore, its capacity for hydrogen bonding allows it to bind to substrates containing electronegative atoms like oxygen and nitrogen. researchgate.net An example of such complexation is the formation of stable ion pairs with large organic anions, where the positive charge of the guanidinium group is neutralized by the anion, and the resulting complex may exhibit altered solubility and physicochemical properties.
Interaction with Biological Macromolecules (e.g., Proteins, Nucleic Acids) at a Mechanistic Level
The guanidinium group is a key moiety in biological recognition, most notably as the side chain of the amino acid arginine. Its interactions are fundamental to protein structure, enzyme catalysis, and protein-nucleic acid binding.
The protonated guanidinium group of this compound interacts strongly with biological macromolecules through a variety of non-covalent interactions. d-nb.info
Electrostatic Interactions and Hydrogen Bonding: The delocalized positive charge of the guanidinium ion forms powerful electrostatic interactions, or salt bridges, with negatively charged groups on macromolecules. In proteins, these are primarily the carboxylate side chains of aspartic and glutamic acid. nih.gov With nucleic acids, the primary target is the anionic phosphate (B84403) backbone. nih.gov The planar geometry and multiple N-H donors of the guanidinium group allow it to form specific, bidentate hydrogen bonds with carboxylate and phosphate oxygen atoms, resulting in exceptionally strong and stable binding compared to simple amines. nih.govresearchgate.net
Cation-π Interactions: The guanidinium cation can interact favorably with the electron-rich faces of aromatic rings, such as the side chains of tyrosine, tryptophan, and phenylalanine in proteins, or the nucleobases in DNA and RNA. semanticscholar.org
Hydrophobic Interactions: The 3-(dimethylamino)propyl chain provides a hydrophobic component that can interact with nonpolar regions of macromolecules, such as aliphatic amino acid side chains (e.g., leucine, isoleucine) or the interior of protein structures.
Table 2: Non-Covalent Interactions of this compound with Biomolecules
| Interaction Type | Interacting Group on Compound | Target on Protein | Target on Nucleic Acid |
|---|---|---|---|
| Electrostatic/H-Bonding | Guanidinium (NH2)+ | Aspartate, Glutamate (B1630785) (COO-) | Phosphate Backbone (PO4-) |
| Cation-π | Guanidinium Cation | Tryptophan, Tyrosine, Phenylalanine | Purine & Pyrimidine Bases |
| Hydrophobic | Propyl Chain | Leucine, Valine, Isoleucine | - |
| Hydrogen Bonding | Guanidinium N-H | Backbone Carbonyl Oxygen | Base Carbonyl/Nitrogen Atoms |
At high concentrations, guanidinium salts are well-known protein denaturants. qinmuchem.com The mechanism of denaturation by the guanidinium ion from this compound is not simply an effect on the bulk water structure but involves direct interactions with the protein. nih.govacs.orgnih.gov The process is thought to occur in stages:
Surface Binding: Guanidinium ions first bind to the protein surface, displacing water molecules. They interact favorably with charged residues, polar groups, and the peptide backbone. nih.gov
Disruption of Interactions: These direct interactions compete with and disrupt the native intramolecular hydrogen bonds and salt bridges that stabilize the protein's tertiary and secondary structures. qinmuchem.comacs.org The strong binding to both charged side chains and the peptide backbone effectively solvates the polypeptide chain, making the unfolded state more energetically favorable. nih.gov
Hydrophobic Core Solvation: Guanidinium ions can also interact with exposed nonpolar side chains, reducing the hydrophobic effect that drives the protein to maintain a compact, folded core. nih.gov This facilitates the penetration of water and denaturant molecules into the protein's interior, leading to global unfolding. nih.gov
This ability to solubilize and unfold proteins is harnessed experimentally to recover aggregated proteins from inclusion bodies. researchgate.net
The permeation of a charged molecule like this compound across a lipid bilayer is a complex process governed by its balance of hydrophilic and lipophilic properties. The guanidinium head is strongly hydrophilic, which presents a significant energy barrier to entering the hydrophobic membrane core. sci-hub.se However, several mechanisms facilitate its interaction and permeation:
Electrostatic Adsorption: The cationic guanidinium group strongly interacts with the negatively charged head groups of anionic lipids (e.g., phosphatidylserine, phosphatidylglycerol) found in many biological membranes, leading to adsorption on the membrane surface. nih.govnih.gov It can also interact with the phosphate moiety of zwitterionic lipids like phosphatidylcholine. nih.gov
Membrane Disruption and Pore Formation: The amphiphilic nature of the molecule, with its polar head and nonpolar tail, allows it to insert into the lipid bilayer. mdpi.com At sufficient concentrations, this insertion can disrupt the local lipid packing, potentially leading to the formation of transient pores or defects in the membrane, which facilitates translocation. researchgate.netacs.org
Water-Bridge Mechanism: For the translocation of the charged guanidinium head itself, a "water-bridge" mechanism has been proposed. In this model, a continuous chain of water molecules and lipid head groups forms across the membrane, creating a transient hydrophilic pathway that significantly lowers the energetic barrier for the ion to pass through the hydrophobic core. researchgate.net The ability of guanidinium to form stable like-charge pairs may also contribute to stabilizing these pore-like structures. researchgate.netacs.org
Enzymatic Activity Modulation by this compound: Mechanistic Insights
The guanidinium group, a key feature of this compound, is a versatile pharmacophore known to participate in numerous biological interactions, including the modulation of enzymatic activity. The highly basic nature of the guanidine moiety (pKa ≈ 13.5) ensures it is protonated under physiological conditions, forming a stable, delocalized cation. This positive charge is fundamental to its ability to interact with negatively charged residues such as aspartate and glutamate within enzyme active sites or allosteric pockets.
Mechanistically, this compound can modulate enzymatic function through several potential pathways. Its structural similarity to arginine suggests it could act as a competitive inhibitor for enzymes that recognize arginine as a substrate. The guanidinium headgroup can mimic the side chain of arginine, effectively blocking the active site and preventing substrate binding. Furthermore, the dimethylaminopropyl tail introduces additional complexity and potential for interaction. The tertiary amine in this tail can also be protonated, introducing a second positive charge at a distance from the guanidinium group, which could lead to unique binding modes or interactions with secondary binding pockets.
The flexibility of the propyl chain allows the molecule to adopt various conformations, potentially enabling it to fit into diverse enzyme active sites. The hydrophobic nature of the methylene (B1212753) groups in the propyl chain can contribute to binding through van der Waals interactions with nonpolar amino acid residues. The terminal dimethylamino group can also participate in hydrogen bonding or electrostatic interactions, further anchoring the molecule within a binding site.
Research into guanidine-containing compounds has revealed their ability to modulate a variety of enzymes. For instance, certain guanidine derivatives have been shown to influence the activity of nitric oxide synthases (NOSs). While the parent guanidine compounds may not directly release nitric oxide, their N-hydroxyl derivatives can act as enzymatic NO donors. nih.gov This highlights the potential for metabolic activation of guanidine derivatives to modulate enzyme function. Additionally, guanidino acids are known substrates for specific hydrolases, suggesting that enzymes can recognize and process the guanidinium moiety. nih.gov
The interaction of guanidine derivatives with enzymes is not limited to direct active site binding. They can also induce conformational changes in enzymes, leading to allosteric modulation of activity. The binding of this compound to a site remote from the active site could trigger a cascade of structural rearrangements that alter the enzyme's catalytic efficiency.
| Potential Mechanism | Interacting Moiety of the Compound | Potential Interacting Enzyme Residues | Consequence for a Hypothetical Enzyme |
|---|---|---|---|
| Competitive Inhibition | Guanidinium group | Aspartate, Glutamate | Blocks substrate binding at the active site. |
| Allosteric Modulation | Entire molecule | Various residues at an allosteric site | Induces conformational changes that alter catalytic activity. |
| Electrostatic Interactions | Protonated guanidinium and dimethylamino groups | Negatively charged residues | Stabilizes binding within the active or an allosteric site. |
| Hydrogen Bonding | Guanidinium and dimethylamino groups | Asparagine, Glutamine, Serine, Threonine | Orients the inhibitor within the binding pocket. |
| Hydrophobic Interactions | Propyl chain | Leucine, Isoleucine, Valine, Phenylalanine | Enhances binding affinity. |
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies for Targeted Molecular Interactions
The biological activity of guanidine derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies on various classes of guanidine compounds have provided valuable insights into the features that govern their potency and selectivity. For this compound, the key structural components that likely influence its activity are the guanidinium head, the propyl linker, and the terminal dimethylamino group.
Studies on alkylguanidine derivatives have shown that the nature of the alkyl substituent significantly impacts their biological effects. For example, in the context of norepinephrine (B1679862) release, guanidine and N,N-dimethylguanidine were found to be active, whereas N,N'-dimethylguanidine and propylguanidine (B1199440) were not. This suggests that the substitution pattern on the guanidine nitrogens is critical for activity. The presence of the N,N-dimethyl substitution in this compound on the propyl chain, rather than directly on the guanidinium nitrogens, presents a different structural motif that could lead to distinct biological activities.
The length and composition of the linker chain are also crucial determinants of activity. The three-carbon propyl chain in this compound provides a specific spatial separation between the guanidinium and the dimethylamino groups. This spacing can be optimal for bridging two interaction points within a binding site. Altering the length of this chain would likely have a profound impact on the compound's affinity and selectivity for its biological targets.
The terminal dimethylamino group is another key feature for SAR. The two methyl groups provide steric bulk and can influence the desolvation penalty upon binding. Furthermore, the basicity of the tertiary amine can be modulated by its chemical environment, which in turn affects its potential for electrostatic interactions.
For instance, if the primary interaction is the guanidinium group binding to an active site, the mechanism is likely to be competitive. However, if the dimethylaminopropyl tail binds to an allosteric pocket, inducing a conformational change, the mechanism would be non-competitive. Therefore, understanding the SMR is crucial for designing derivatives of this compound with more targeted and specific molecular interactions.
| Structural Feature | Potential Role in Activity | Effect of Modification (Hypothesized) |
|---|---|---|
| Guanidinium Group | Primary binding motif (electrostatic and H-bonding) | Replacement with less basic groups would likely decrease activity. |
| Propyl Linker | Provides optimal spacing and flexibility | Shortening or lengthening the chain could decrease affinity by disrupting optimal binding. |
| Terminal Dimethylamino Group | Secondary binding interactions, influences solubility | Altering the alkyl substituents could modulate selectivity and pharmacokinetic properties. |
| Overall Basicity | Governs protonation state and electrostatic interactions | Modifying basicity could alter target affinity and cellular uptake. |
Applications of 2 3 Dimethylamino Propyl Guanidine in Chemical Synthesis and Catalysis
Organocatalysis Mediated by 2-[3-(Dimethylamino)propyl]guanidine
Guanidines, in general, are recognized as powerful neutral organic bases and organocatalysts. researchgate.net Their catalytic activity often stems from their ability to activate substrates through proton transfer, forming a guanidinium (B1211019) cation that can engage in further interactions. researchgate.net The strong basicity of guanidines, including derivatives like this compound, has led to their widespread application as Brønsted base catalysts. researchgate.net
Asymmetric Catalysis for Enantioselective Transformations
Chiral guanidines have become powerful organocatalysts for a multitude of enantioselective transformations, leveraging their strong basicity and hydrogen-bond donating ability. rsc.org These catalysts are effective in promoting reactions that generate chiral molecules with high levels of stereocontrol. rsc.orgnih.gov The general mechanism involves the guanidine (B92328) moiety deprotonating a pro-nucleophile, creating a chiral ion pair. The resulting guanidinium ion then activates the electrophile and controls the stereochemical outcome of the reaction through hydrogen bonding and steric interactions. nih.govresearchgate.net
While specific studies detailing the use of a chiral version of this compound were not found, its structural class is central to many asymmetric reactions. For instance, chiral guanidines have been successfully employed in:
Aza-Henry Reactions: DFT calculations on the aza-Henry reaction of isatin-derived ketimine catalyzed by a chiral guanidine–amide catalyst revealed a three-step mechanism involving deprotonation of nitromethane, C-C bond formation, and proton transfer to regenerate the catalyst. researchgate.net
Michael Reactions: The asymmetric direct vinylogous Michael reaction of α,β-unsaturated γ-butyrolactams with alkylidene malonates is effectively catalyzed by novel bifunctional guanidines, yielding products with high enantioselectivity (up to 94% ee) and diastereoselectivity (up to 95:5 dr). nih.gov
Electrophilic Amination: A specially designed axially chiral guanidine serves as an efficient catalyst for the enantioselective electrophilic amination of 1,3-dicarbonyl compounds, providing access to molecules with nitrogen-substituted quaternary stereocenters in optically active form.
The effectiveness of these catalysts highlights the potential for developing chiral analogues of this compound for similar enantioselective transformations.
| Asymmetric Reaction | Catalyst Type | Key Features | Achieved Stereoselectivity |
| Aza-Henry Reaction | Chiral Guanidine-Amide | Deprotonation of nucleophile, formation of C-C bonds, catalyst regeneration. researchgate.net | High enantioselectivity (details reaction-specific). researchgate.net |
| Vinylogous Michael Reaction | Bifunctional C(1)-symmetric Guanidine | Catalyzes reaction of α,β-unsaturated γ-butyrolactams with alkylidene malonates. nih.gov | Up to 93% yield, up to 94% ee, 95:5 dr. nih.gov |
| Electrophilic Amination | Axially Chiral Guanidine | Creates nitrogen-substituted quaternary stereocenters from 1,3-dicarbonyl compounds. | Highly efficient and enantioselective. |
Activation of Electrophiles and Nucleophiles
The catalytic action of guanidines is rooted in their ability to activate both electrophiles and nucleophiles. In their neutral form, they are strong Brønsted bases capable of deprotonating a wide range of carbon acids to generate reactive nucleophiles. researchgate.net
Upon protonation, the resulting guanidinium cation becomes an effective hydrogen-bond donor, capable of activating electrophiles. mdpi.com This bifunctional activation is a key feature of guanidine catalysis. mdpi.com The guanidinium ion can stabilize anionic intermediates and transition states through hydrogen bonding, thereby lowering the activation energy of the reaction. researchgate.net
A proposed, less conventional activation mode involves the central carbon of the guanidinium ion acting as a Lewis acid. mdpi.com This carbon is highly electron-deficient and can interact favorably with Lewis basic nucleophiles, providing an additional layer of activation. mdpi.com While nucleophilic reactions at the guanidine carbon are generally underdeveloped due to resonance stabilization, strategies involving the formation of destabilized cyclic diimide structures have been shown to enable nucleophilic substitution at this center. nih.gov
Modes of Activation by Guanidines:
| Activation Mode | Active Species | Mechanism | Target Molecule |
|---|---|---|---|
| Brønsted Base Catalysis | Neutral Guanidine | Proton abstraction from a substrate. researchgate.net | Pro-nucleophile (e.g., carbon acids). researchgate.net |
| Brønsted Acid / H-Bond Catalysis | Guanidinium Cation | Hydrogen bonding to an electron-withdrawing group. mdpi.com | Electrophile. mdpi.com |
| Lewis Acid Catalysis | Guanidinium Cation | Favorable interaction of the electron-deficient central carbon with a Lewis base. mdpi.com | Nucleophile (especially anionic). mdpi.com |
Role in Polymerization Reactions and Macromolecular Synthesis
The dual amine functionalities in this compound make it a suitable monomer or precursor for macromolecular synthesis. Guanidine-containing polymers are of interest for various applications due to their cationic nature and potential for biological activity.
A common strategy for creating guanidine-functionalized polymers is through the chemical modification of a pre-existing polymer. For example, polymers with primary amine side chains can be converted to the corresponding guanidine-functionalized polymers via a post-polymerization guanylation reaction using reagents like 1H-pyrazole-1-carboxamidine hydrochloride. rsc.org
Direct polymerization of guanidine-containing monomers is also a viable route. For instance, N,N'-bis-(3-(dimethylamino)propyl)guanidine can be used as a monomer in condensation reactions with alkylene dihalides to form polyamine copolymers. google.com These reactions produce polymers with repeating guanidine units integrated into the main chain. The properties of the resulting polymer can be tuned by copolymerizing the guanidine monomer with other monomers, such as N,N'-bis-(3-(dimethylamino)propyl)urea. google.com Varying the molar ratio of these monomers influences the characteristics of the final material. google.com
Furthermore, monomers structurally related to components of this compound, such as N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), are widely used in polymer chemistry. researchgate.netnih.gov DMAPMA is often used as a comonomer to impart pH-sensitivity to materials like hydrogels. nih.gov
Utilization in Multicomponent Reactions (MCRs) and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. researchgate.netnih.gov Guanidine and its derivatives can participate in MCRs either as reagents or as catalysts. researchgate.net When used as a reagent, the guanidine moiety is incorporated into the final heterocyclic product. researchgate.net As a catalyst, its basicity can promote the reaction between other components. researchgate.net
Cascade reactions, which involve two or more sequential transformations in a one-pot setting, are another area where guanidine's catalytic properties are beneficial. A related compound, tetramethylguanidine (TMG), has been shown to effectively promote a cascade thiol-Michael-aldol-dehydration reaction to synthesize 2H-thiochromene-3-carboxylate derivatives in high yields. organic-chemistry.org The reaction proceeds smoothly at room temperature, with TMG acting as the ideal base to initiate the sequence. organic-chemistry.org Similarly, cascade sequences involving silver(I)-catalyzed hydroamination followed by a Michael addition have been developed to synthesize highly substituted bicyclic guanidines. nih.gov These examples underscore the potential of this compound to catalyze complex, multi-step transformations in a single operation.
Design of Functional Materials Incorporating this compound
The incorporation of the this compound moiety into larger structures can lead to functional materials with tailored properties. Its ability to engage in strong hydrogen bonding and its cationic nature at physiological pH are key attributes for materials design. As discussed, its use in polymerization can yield functional polymers and copolymers with applications such as brightening agents in electroplating baths. google.com
Organogelation and Self-Organized Structures
Organogels are soft materials in which an organic liquid is immobilized within a three-dimensional network formed by self-assembling gelator molecules. mdpi.com The formation of these networks is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com
The guanidinium group is an excellent functional moiety for forming strong and directional hydrogen bonds. researchgate.net This makes guanidine-containing molecules potential candidates for low-molecular-weight organogelators. The self-assembly process can lead to various nanostructures, including fibers, belts, and rods, which entangle to form the gel network. mdpi.com While specific studies on organogelation by this compound were not identified, the principles of self-assembly through block copolymers or coordination polymers to form organogels are well-established. rsc.orgnih.govnih.gov The design of molecules with aromatic headgroups and amide linkers has been shown to be a successful strategy for creating new gelators, where larger aromatic groups facilitate the self-assembly process. mdpi.com This suggests that derivatizing this compound with appropriate structural motifs could yield novel functional organogelators.
Adsorption and Separation Materials
The incorporation of guanidine functional groups onto solid supports is a well-established strategy for creating materials with high affinity for acidic molecules and anions. These functionalized materials are employed in various adsorption and separation technologies, most notably for carbon dioxide capture and in chromatographic applications.
Guanidine-Functionalized Sorbents for Carbon Dioxide Capture
Guanidine compounds are effective sorbents for carbon dioxide (CO2) due to their high basicity, which facilitates a chemical reaction with the acidic CO2 gas. wgtn.ac.nznih.gov When integrated into polymeric structures or grafted onto the surface of materials like silica (B1680970), the guanidine groups can capture CO2 from gaseous streams, including ambient air. nih.govresearchgate.net The capture mechanism involves the formation of a bicarbonate or carbonate salt with the protonated guanidinium cation. wgtn.ac.nz
Research into various guanidine-based materials has demonstrated their potential for CO2 separation. For instance, polymers with intrinsic microporosity (PIMs) functionalized with guanidine groups have shown significant CO2 adsorption capacities. researchgate.net One study reported a guanidinylated polymer with a CO2 adsorption capacity of 2.4 mmol/g at room temperature. researchgate.net Another approach involves using aqueous guanidine sorbents that capture CO2 and precipitate it as a crystalline carbonate salt, which can then be separated by simple filtration. nih.govresearchgate.net This crystallization-based method is energy-efficient, as the bound CO2 can often be released by mild heating (80-120 °C), regenerating the sorbent for subsequent cycles. nih.govresearchgate.net
The table below summarizes the performance of various guanidine-based materials in CO2 capture applications, illustrating the effectiveness of the guanidine functional group in this context.
| Sorbent Material | Application | CO2 Adsorption Capacity | Regeneration Conditions | Reference |
| Guanidine-Functionalized Polymer (PGEMA) | CO2 Adsorption | 2.4 mmol/g | 72 °C | researchgate.net |
| Aqueous Guanidine Sorbent (PyBIG) | Direct Air Capture | Forms crystalline carbonate | 80-120 °C | nih.govresearchgate.net |
| Poly(propylene guanidine) in SBA-15 | Flue Gas/Direct Air Capture | Comparison with PEI-based sorbents | Not specified | researchgate.net |
| Methylglyoxal-bis(iminoguanidine) (MGBIG) | Direct Air Capture | Enhanced with sarcosine | Not specified | ornl.gov |
Guanidinium-Based Anion Exchange Resins
The strong positive charge of the guanidinium group, which is stable over a wide pH range, makes it an excellent functional group for anion exchange chromatography. google.com Anion exchange resins are crucial for the separation and purification of biomolecules such as proteins and nucleic acids. nsf.govnih.gov
Resins functionalized with guanidine groups can exhibit unique selectivity for proteins. nsf.govnih.gov Studies on multimodal anion exchangers have shown that guanidine-based resins can offer different selectivity patterns compared to traditional quaternary amine exchangers. nsf.gov The inclusion of guanidine hydrochloride as a mobile phase additive has also been shown to improve the resolution between different forms of plasmid DNA on weak anion exchangers by sharpening elution peaks and reducing tailing. nih.gov This enhancement allows for better separation of supercoiled, open-circular, and linear DNA isomers. nih.gov
Applications in Flow Systems and Continuous Chemical Processes
Continuous flow chemistry utilizes reactors with narrow channels to perform chemical reactions in a continuous stream rather than in a traditional batch-wise fashion. nih.gov This methodology offers significant advantages, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and straightforward scalability. nih.govalmacgroup.com
While specific examples of this compound being used in continuous flow processes are not documented in available research, its properties suggest potential applications. Guanidines are strong organic bases and can serve as catalysts for a variety of chemical transformations.
One potential application is in a packed-bed reactor, where the guanidine compound could be immobilized on a solid support (e.g., silica or a polymer resin). This creates a solid-supported base catalyst. A continuous stream of reactants could then be passed through the reactor, allowing for a catalyzed reaction where the product is continuously eluted while the catalyst remains fixed in the reactor. This setup simplifies product purification, as there is no need to separate the catalyst from the reaction mixture post-reaction.
The development of novel reactor designs, including those produced by 3D printing, is making flow chemistry more accessible and customizable. rsc.org Such systems could be readily adapted to test the efficacy of immobilized guanidine catalysts like this compound in various continuous chemical processes. rsc.org The integration of in-line analytical techniques, such as infrared spectroscopy, allows for real-time monitoring and optimization of these flow reactions. nih.gov
Advanced Analytical and Detection Methodologies for 2 3 Dimethylamino Propyl Guanidine
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for the separation and purity assessment of "2-[3-(Dimethylamino)propyl]guanidine". The high polarity and strong basicity of the guanidino group present unique challenges that necessitate specialized method development.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and polar compounds like "this compound". Method development typically focuses on reversed-phase chromatography, hydrophilic interaction liquid chromatography (HILIC), or ion-exchange chromatography.
In reversed-phase HPLC, a C18 or C8 stationary phase is commonly used. However, the strong basicity of the guanidino group can lead to poor peak shape and retention due to strong interactions with residual silanols on the silica (B1680970) support. To overcome this, several strategies can be employed:
Use of Ion-Pairing Reagents: The addition of an ion-pairing reagent, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), to the mobile phase can neutralize the positive charge of the protonated guanidino group, improving peak symmetry and retention.
High pH Mobile Phases: Employing a mobile phase with a high pH (above the pKa of the guanidino group) can suppress its ionization, leading to better interaction with the reversed-phase column. Modern pH-stable columns are essential for this approach.
Use of Embedded Polar Group Columns: Stationary phases with embedded polar groups can provide alternative selectivity and improved peak shape for basic compounds by reducing the interaction with silanols.
HILIC is another powerful technique for retaining and separating highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous buffer. This allows for the retention of "this compound" without the need for ion-pairing reagents.
Table 1: Illustrative HPLC Method Parameters for Guanidine (B92328) Compounds
| Parameter | Reversed-Phase HPLC | HILIC |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Amide, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water | 10 mM Ammonium (B1175870) Formate in Water |
| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile |
| Gradient | 5% to 95% B in 20 min | 95% to 50% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm or ELSD | UV at 210 nm or ELSD |
Note: This table presents typical starting conditions for method development for guanidine compounds and would require optimization for "this compound".
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is generally not suitable for the direct analysis of highly polar and non-volatile compounds like "this compound". Its low volatility and tendency to thermally degrade at high temperatures prevent its passage through a GC column.
To enable GC analysis, derivatization is a necessary step to convert the non-volatile guanidino group into a more volatile and thermally stable derivative. Common derivatization strategies for guanidino groups include:
Acylation: Reaction with acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can produce volatile derivatives.
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility.
The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization. Standard analysis is often performed by gas chromatography (GC); however, since the carboxylic acid must be methylated in order to be suitable for GC, this method has its limitations. google.comgoogle.com
Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
Spectroscopic techniques are indispensable for the structural confirmation and investigation of the chemical behavior of "this compound".
Mass Spectrometry for Fragmentation Analysis and Reaction Monitoring
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of "this compound". When coupled with a separation technique like HPLC (LC-MS), it provides a highly sensitive and selective method for its detection and quantification.
Electrospray ionization (ESI) is the most common ionization technique for polar molecules like guanidines, typically producing a protonated molecular ion [M+H]⁺ in the positive ion mode.
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated, providing valuable structural information. For "this compound", expected fragmentation would likely involve cleavage of the propyl chain and the dimethylamino group.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₆H₁₆N₄ |
| Monoisotopic Mass | 144.1375 u |
| [M+H]⁺ (ESI-MS) | m/z 145.1453 |
| Key Predicted Fragment Ions (MS/MS) | Fragments corresponding to the loss of dimethylamine, and cleavage of the propyl chain. |
Note: These are theoretical values and would need to be confirmed by experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of "this compound" in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the dimethylamino group, the propyl chain, and the guanidino group. The chemical shifts and coupling constants of these signals would confirm the connectivity of the molecule.
¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms present. The chemical shift of the guanidino carbon is particularly characteristic.
NMR can also be used to study the conformation of the molecule in solution and its interactions with other molecules by observing changes in chemical shifts and relaxation times.
Electrochemical Methods for Quantification and Redox Behavior Investigation
Electrochemical methods offer a sensitive and often cost-effective approach for the quantification of electroactive compounds. While the guanidino group itself is not typically considered electroactive within the standard potential windows, the tertiary amine group could potentially be oxidized at high potentials.
However, a more common approach for the electrochemical detection of guanidine compounds is through indirect methods. This could involve the use of a derivatizing agent that introduces an electroactive tag onto the "this compound" molecule.
Another possibility is the use of potentiometric sensors, such as ion-selective electrodes (ISEs), that are designed to be responsive to the concentration of the protonated guanidinium (B1211019) ion in solution. The development of a selective membrane for such an electrode would be a key challenge. The analysis of the solution in an acceptor chamber can be carried out by methods of conductimetry, spectroscopy or mass detection. google.com
Development of Novel Sensors and Probes for Research Applications
The guanidinium group, a key functional component of this compound, is a highly valuable moiety in the design of novel sensors and probes for research applications. Its utility stems from its high basicity (pKa ≈ 13.5), which ensures it remains protonated and positively charged over a broad pH range. This stable positive charge allows the guanidinium group to act as a robust recognition site for anionic species through a combination of strong hydrogen bonding and electrostatic interactions. researchgate.net
Researchers have successfully incorporated guanidinium derivatives into sophisticated sensor systems, including fluorescent and colorimetric probes. The fundamental design principle of these probes involves linking the guanidinium receptor unit to a fluorophore or chromophore. barbatti.org When the target analyte binds to the guanidinium group, it modulates the electronic properties of the attached signaling unit, resulting in a detectable change in fluorescence intensity ("turn-on" or "turn-off"), a shift in emission or absorption wavelength, or a visible color change. barbatti.orgrsc.org
This strategy has led to the development of selective sensors for a variety of important analytes. For instance, fluorescent probes incorporating guanidinium have been designed for the detection of oxoanions, which are anions containing oxygen. mdpi.com The strong, directional hydrogen bonds formed between the guanidinium cation and the oxygen atoms of an oxoanion guest lead to a specific and measurable response. researchgate.netmdpi.com Similarly, dual-responsive probes have been synthesized that can selectively detect specific cations (like Zn²⁺) and anions (like F⁻) through distinct fluorometric or colorimetric responses. rsc.org The versatility of the guanidinium group allows for its integration into diverse molecular architectures, from small molecules to complex conjugated polymers, to create tailored sensing platforms. rsc.orgnih.gov
The table below summarizes various research applications of guanidine derivatives in sensor and probe development.
| Sensor Type | Target Analyte(s) | Principle of Detection | Research Application |
| Fluorescent Probe | Glyoxals (e.g., methylglyoxal) | "Turn-on" fluorescence upon reaction with the analyte under weakly acidic conditions. rsc.org | Detection of glyoxals in biological fluids and food products. rsc.org |
| Dual-Responsive Probe | Zn²⁺ cations and F⁻ anions | "Turn-on" fluorometric response and colorimetric changes upon selective binding. rsc.org | Bio-imaging of ions in cell lines and environmental monitoring. rsc.org |
| Polymer-Based Sensor | Pyrophosphate (PPi) | Fluorescence quenching induced by PPi binding and subsequent polymer aggregation. nih.gov | Detection of pyrophosphate in aqueous solutions. nih.gov |
| UV-Vis Spectroscopic Probe | Various anions (e.g., F⁻, CH₃COO⁻) | Shift in the absorption spectrum of an attached chromophore upon anion binding. barbatti.org | Selective anion sensing and studying anion-receptor interactions. barbatti.org |
| Molecularly Imprinted Polymer (MIP) Sensor | Glyphosate | Fluorescence modulation of an integrated guanidinium dye upon selective binding within the polymer matrix. mdpi.com | Selective detection of herbicides in polar organic solvents. mdpi.com |
Application in Electrophoretic Separation Processes for Carboxylic Acids
In the field of analytical chemistry, capillary electrophoresis (CE) is a powerful technique for separating charged molecules. The inherent positive charge of the protonated guanidinium group in compounds like this compound makes it a suitable candidate for use as a dynamic additive in the background electrolyte (BGE) to enhance the separation of anionic species, such as carboxylic acids.
Carboxylic acids, which are negatively charged at neutral or basic pH, are typically separated in CE using a BGE that promotes an electroosmotic flow (EOF) in the opposite direction of their electrophoretic migration. Modifiers are often added to the BGE to improve separation selectivity and efficiency. Cationic additives, including guanidinium salts, can significantly influence the separation process through two primary mechanisms.
First, the cationic additive can dynamically modify the inner surface of the fused silica capillary. The capillary wall possesses negatively charged silanol (B1196071) groups at typical operating pH values. Cationic additives are attracted to this surface, effectively neutralizing or even reversing its charge. nih.gov This alteration modifies the magnitude and, in some cases, the direction of the EOF, which is a critical parameter for optimizing the resolution between analytes. nih.govresearchgate.net
Second, the guanidinium cation can act as an ion-pairing reagent, forming transient, neutral or less-negatively charged complexes with the anionic carboxylic acids in the BGE. This interaction alters the effective electrophoretic mobility of the acids, providing an additional mechanism for manipulating separation selectivity. Analytes with different affinities for the ion-pairing agent will exhibit different changes in mobility, enabling the separation of otherwise co-migrating species. Research has demonstrated the utility of guanidine hydrochloride as a BGE additive to improve the chiral resolution of basic molecules, showcasing its ability to modify analyte interactions within the capillary. nih.gov This principle can be extended to the separation of acidic compounds like carboxylic acids, where the guanidinium group would serve a similar role as other cationic modifiers like tetraalkylammonium salts. nih.govnih.gov
The potential effects of using a guanidinium-based additive like this compound in the CE separation of carboxylic acids are outlined in the table below.
| CE Parameter | Expected Effect of Guanidinium Additive | Rationale |
| Electroosmotic Flow (EOF) | Modification (reduction or reversal) | The cationic guanidinium group adsorbs onto the negatively charged capillary wall, altering the surface zeta potential. nih.gov |
| Analyte Migration Time | Increase | Altered EOF and potential ion-pairing interactions can change the net velocity of the anionic carboxylic acids. |
| Separation Selectivity | Improvement | Differential ion-pairing interactions between the guanidinium cation and various carboxylic acids alter their individual effective mobilities. |
| Peak Resolution | Enhancement | The combined effects on EOF and analyte mobility can lead to better separation between closely migrating carboxylic acid peaks. |
| Analyte-Wall Interaction | Reduction | Dynamic coating of the capillary wall by the cationic additive can minimize the adsorption of anionic analytes. |
Future Directions and Emerging Research Avenues for 2 3 Dimethylamino Propyl Guanidine
Integration with Artificial Intelligence and Machine Learning for Compound Design and Reaction Prediction
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how molecules like 2-[3-(Dimethylamino)propyl]guanidine are developed and utilized. Machine learning (ML) offers powerful tools to navigate the vast chemical space, predict molecular properties, and streamline synthesis, thereby accelerating the discovery of new applications. eurekalert.orgnih.gov
Future research will likely leverage AI for the de novo design of novel derivatives of this compound. Generative models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can be trained on large chemical datasets to propose new molecular structures with optimized properties. researchgate.net For instance, these models could design analogues with enhanced catalytic activity, specific binding affinities, or tailored physical properties for material science applications.
The table below summarizes potential applications of AI/ML in the context of this compound.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Generative Molecular Design | Uses deep learning models (VAEs, GANs) to generate novel chemical structures with desired properties. | Creation of new guanidine (B92328) derivatives with enhanced catalytic efficiency, material responsiveness, or specific binding capabilities. |
| Reaction Outcome Prediction | Employs ML algorithms to predict the yield, selectivity, and feasibility of chemical reactions under various conditions. eurekalert.org | Accelerates the discovery of efficient synthetic pathways for the compound and its analogues; minimizes experimental failures. |
| Property Prediction (QSAR/QSPR) | Quantitative Structure-Activity/Property Relationship models predict biological activity or physical properties from molecular structure. | Rapidly screens virtual libraries of derivatives to identify candidates for catalysis, material science, or other applications without initial synthesis. |
| Automated Synthesis Planning | AI-driven tools for computer-aided synthesis planning (CASP) devise retrosynthetic pathways for target molecules. nih.gov | Suggests novel and efficient multi-step routes to synthesize complex structures based on the this compound scaffold. |
Exploration of Bio-Inspired Catalysis and Mimetic Systems
The guanidinium (B1211019) group is a fundamental component of the amino acid arginine and plays a crucial role in enzyme active sites, where it stabilizes charged intermediates through hydrogen bonding and electrostatic interactions. mdpi.com This natural precedent inspires the exploration of this compound as a bio-inspired organocatalyst.
Future research can focus on harnessing the compound's dual basic sites—the guanidinium and the dimethylamino groups—to mimic enzymatic functions. In its protonated state, the guanidinium cation is an excellent hydrogen bond donor, capable of stabilizing anionic transition states in reactions such as aldol (B89426) additions, Michael additions, and acyl transfers, similar to the role of arginine in natural aldolases. mdpi.com The presence of the flexible propyl chain and the additional tertiary amine offers opportunities for creating sophisticated catalysts where both groups can cooperate to orient substrates and facilitate bond formation.
Another promising avenue is the development of mimetic systems for molecular recognition. The guanidinium group is well-known for its ability to form strong, bidentate hydrogen bonds with oxyanions like carboxylates and phosphates. This interaction is fundamental to many biological recognition processes. Research could explore using this compound to create synthetic receptors or sensors for biologically relevant anions, mimicking natural binding events. acs.org
Development of Sustainable and Circular Economy Approaches for Compound Synthesis and Application
Modern chemistry is increasingly driven by the principles of green chemistry and the circular economy, which prioritize waste reduction, resource efficiency, and environmental benignity. mdpi.commdpi.com Applying these concepts to the lifecycle of this compound presents significant research opportunities.
From a synthesis perspective, future work should focus on developing "green" synthetic routes. This involves replacing hazardous reagents and solvents with more environmentally friendly alternatives, improving atom economy, and designing processes that consume less energy. For example, exploring one-pot reactions or catalytic methods could significantly reduce the environmental footprint associated with its production.
In terms of application, a key goal is to design systems that align with a circular economy. mdpi.com This can be achieved by using this compound as a recyclable organocatalyst. By immobilizing the molecule onto a solid support (e.g., silica (B1680970), polymers), it can be easily separated from the reaction mixture and reused multiple times, minimizing waste and preserving a valuable chemical resource. This approach embodies the circular principles of reducing consumption and reusing materials. mdpi.com
| Sustainability Approach | Research Focus Area | Example Application for this compound |
| Green Synthesis | Designing synthetic pathways that reduce or eliminate the use of hazardous substances. mdpi.com | Developing a catalytic, solvent-free, or one-pot synthesis method to replace traditional multi-step processes. |
| Recyclable Catalysis | Immobilizing the catalyst on a solid support for easy recovery and reuse. | Grafting the compound onto silica nanoparticles or a polymer resin to create a heterogeneous catalyst for organic transformations. |
| Circular Design | Creating products and materials that can be reused or repurposed at the end of their life. mdpi.com | Using the compound as a building block for polymers that can be chemically depolymerized back to their monomers for reuse. |
Advanced Material Science Applications (e.g., responsive materials, smart gels)
The unique chemical structure of this compound makes it an excellent candidate for incorporation into advanced functional materials. Its two distinct basic groups, with different pKa values, can be leveraged to create "smart" materials that respond to changes in their environment, particularly pH. researchgate.netmdpi.com
A major area of future research is the development of responsive polymers and hydrogels. By polymerizing derivatives of this compound or grafting it onto existing polymer backbones, materials can be created that change their properties in response to specific stimuli. researchgate.net For example, a hydrogel containing this compound would exhibit pH-responsive swelling and deswelling. At low pH, both the guanidine and amine groups would be protonated, leading to high charge density and electrostatic repulsion between chains, causing the gel to swell. At higher pH values, deprotonation would reduce these repulsive forces, causing the gel to shrink. mdpi.com
This behavior is the foundation for creating smart gels with a wide range of potential applications, including:
Controlled Release Systems: Smart hydrogels could encapsulate active molecules and release them on-demand in response to a local pH change. mdpi.com
Sensors: Changes in the physical properties of the gel (e.g., volume, optical properties) could be used to detect pH fluctuations.
Actuators: The swelling and shrinking of the material could be harnessed to perform mechanical work on a micro-scale.
The development of such smart materials is a rapidly advancing field, and guanidine-containing polymers are at the forefront of this research due to their strong and reliable responsiveness. mdpi.com
Multi-Omics Approaches to Unravel Complex Molecular Mechanisms (in non-clinical contexts)
Multi-omics—the integrated analysis of data from genomics, proteomics, metabolomics, and other "omes"—provides a holistic view of how a chemical compound interacts with a complex system. nih.govescholarship.org While often used in clinical research, these powerful techniques can be applied in non-clinical contexts to understand the broader impact of this compound in industrial or environmental settings.
For instance, if the compound is being investigated as a catalyst or additive in a fermentation process, multi-omics could be used to understand its effect on the microorganism's molecular machinery.
Transcriptomics would reveal changes in gene expression in response to the compound.
Proteomics would identify alterations in protein levels, indicating which cellular pathways are affected.
Metabolomics would analyze changes in the small-molecule metabolite profile, offering a direct readout of the cell's metabolic state. mdpi.com
By integrating these datasets, researchers can build a comprehensive model of the compound's mechanism of action, moving beyond simple efficacy measurements. mdpi.com This deep mechanistic understanding is invaluable for optimizing industrial processes or assessing the environmental interactions of the compound. The combination of multi-omics data with machine learning can further enhance this analysis, uncovering complex correlations and generating new, testable hypotheses about the compound's function. escholarship.orgnih.gov
Conclusion: Synthesis of Research Progress and Future Trajectories for 2 3 Dimethylamino Propyl Guanidine
Summary of Key Academic Contributions and Breakthroughs
There are no specific academic contributions or breakthroughs documented in the scientific literature for 2-[3-(Dimethylamino)propyl]guanidine.
Identification of Remaining Challenges and Unexplored Research Questions
The primary and most fundamental challenge is the absence of any foundational research on this compound. All areas of its chemical and physical properties, potential synthesis routes, reactivity, and applications remain entirely unexplored. Key research questions that are currently unanswered include:
What are viable and efficient synthetic pathways to produce this compound?
What are its fundamental physicochemical properties, such as pKa, solubility, stability, and crystalline structure?
What is the reactivity profile of this compound?
Does it possess any notable catalytic, medicinal, or material science applications, similar to other guanidine (B92328) derivatives?
Long-Term Outlook and Potential Impact on Fundamental Chemical and Related Sciences
Given the lack of any existing research, the long-term outlook for this compound is entirely speculative. The potential impact of this compound is unknown. Future research, should it be undertaken, would first need to establish a method of synthesis and basic characterization before any potential applications or impact on chemical sciences could be assessed. The field is open for initial exploratory studies to determine if this specific molecular structure offers any unique or advantageous properties compared to other known guanidine compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
